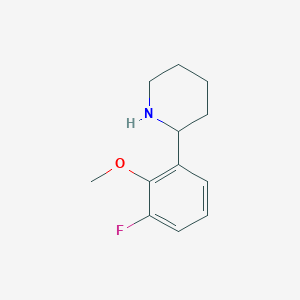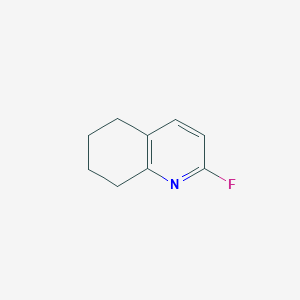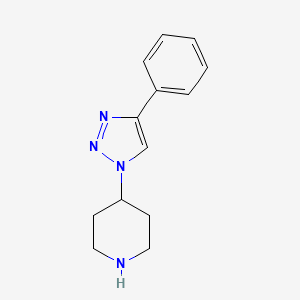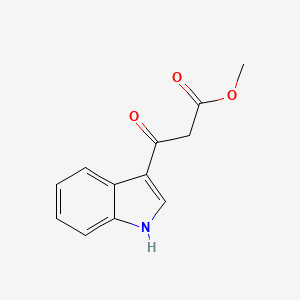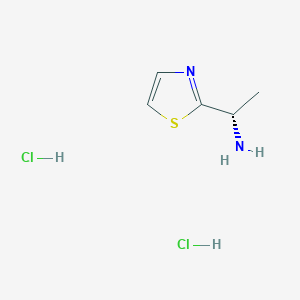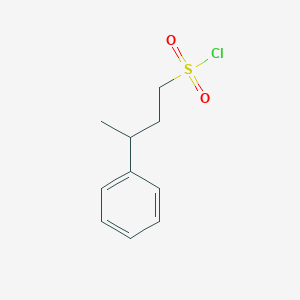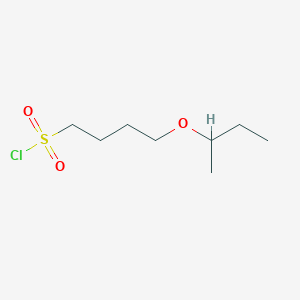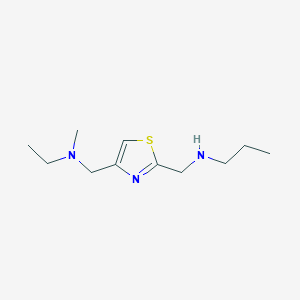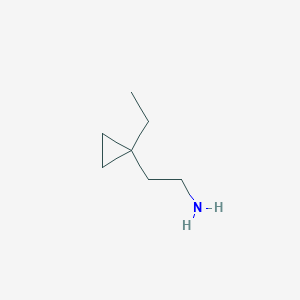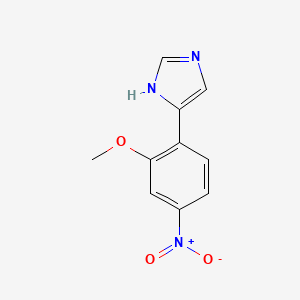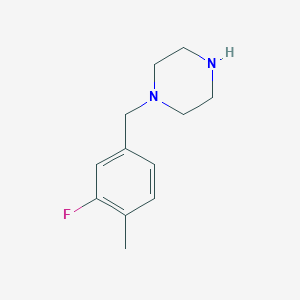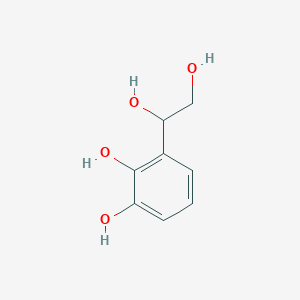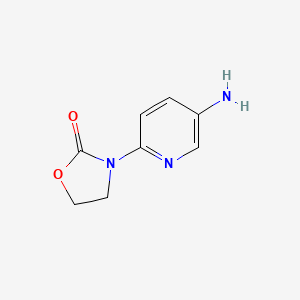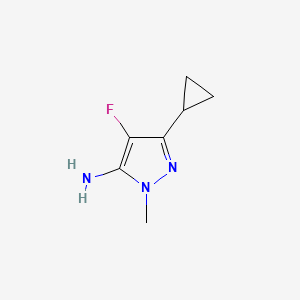
3-cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with cyclopropyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
- 4-Fluoro-1-methyl-1H-pyrazol-5-amine
- 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine
Uniqueness
3-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the fluoro and methyl groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C7H10FN3 |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-cyclopropyl-4-fluoro-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3/c1-11-7(9)5(8)6(10-11)4-2-3-4/h4H,2-3,9H2,1H3 |
InChI Key |
MAXWNFGMBUBKNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
